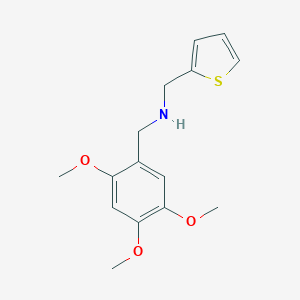
N-(2-thienylmethyl)-N-(2,4,5-trimethoxybenzyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-thienylmethyl)-N-(2,4,5-trimethoxybenzyl)amine, commonly known as TMA-2, is a synthetic psychedelic drug that belongs to the family of phenylethylamines. It was first synthesized by Alexander Shulgin in the 1970s and has gained popularity among the scientific community due to its unique chemical structure and potential therapeutic applications.
Mechanism of Action
TMA-2 acts on the serotonin receptors in the brain, specifically the 5-HT2A receptor. It is believed to increase the levels of serotonin in the brain, which can lead to altered states of consciousness and psychedelic experiences.
Biochemical and Physiological Effects:
TMA-2 has been shown to produce a range of biochemical and physiological effects, including changes in heart rate, blood pressure, body temperature, and pupil dilation. It can also cause visual and auditory hallucinations, altered perception of time and space, and changes in mood and emotions.
Advantages and Limitations for Lab Experiments
TMA-2 has several advantages for use in lab experiments, including its unique chemical structure and potential therapeutic applications. However, it also has several limitations, including its potential for abuse and the lack of long-term safety data.
Future Directions
There are several future directions for research on TMA-2, including further studies on its potential therapeutic applications, the development of new synthetic analogs, and the exploration of its potential use in combination with other psychoactive substances. Additionally, more research is needed to better understand the long-term effects and safety profile of TMA-2.
Synthesis Methods
The synthesis of TMA-2 involves the reaction of 2,4,5-trimethoxybenzyl chloride with thienylmethylamine in the presence of a base such as sodium hydroxide. The resulting product is then purified using various techniques such as chromatography and recrystallization.
Scientific Research Applications
TMA-2 has been studied extensively for its potential therapeutic applications in the treatment of various mental health disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD). It has also been studied for its potential use in the treatment of addiction and substance abuse disorders.
properties
Product Name |
N-(2-thienylmethyl)-N-(2,4,5-trimethoxybenzyl)amine |
|---|---|
Molecular Formula |
C15H19NO3S |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
1-thiophen-2-yl-N-[(2,4,5-trimethoxyphenyl)methyl]methanamine |
InChI |
InChI=1S/C15H19NO3S/c1-17-13-8-15(19-3)14(18-2)7-11(13)9-16-10-12-5-4-6-20-12/h4-8,16H,9-10H2,1-3H3 |
InChI Key |
DMCWMLFXKNKNEZ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1CNCC2=CC=CS2)OC)OC |
Canonical SMILES |
COC1=CC(=C(C=C1CNCC2=CC=CS2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}-2-methylpropan-1-amine](/img/structure/B249520.png)
![N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}butan-1-amine](/img/structure/B249521.png)
![N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-2-methyl-2-propanamine](/img/structure/B249522.png)
![2-Chloro-4-[(4-ethoxybenzyl)amino]benzoic acid](/img/structure/B249523.png)
![4-{2-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]ethyl}benzenesulfonamide](/img/structure/B249524.png)
![2-(4-{[(3-Pyridinylmethyl)amino]methyl}phenoxy)ethanol](/img/structure/B249528.png)
![N-methyl{5-[3-(trifluoromethyl)phenyl]-2-furyl}methanamine](/img/structure/B249535.png)
![1-ethyl-N-{4-[(4-methylbenzyl)oxy]benzyl}-1H-tetrazol-5-amine](/img/structure/B249536.png)
![1-ethyl-N-{2-[(4-methylbenzyl)oxy]benzyl}-1H-tetrazol-5-amine](/img/structure/B249537.png)
![N-[4-(benzyloxy)-3-chlorobenzyl]cyclopropanamine](/img/structure/B249539.png)

![N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-propanamine](/img/structure/B249542.png)
![N-[(5-phenylfuran-2-yl)methyl]propan-2-amine](/img/structure/B249543.png)
![2-butyl-N-{[5-(4-chlorophenyl)-2-furyl]methyl}-2H-tetraazol-5-amine](/img/structure/B249546.png)